1-(3-chlorophenyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine
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Overview
Description
1-(3-chlorophenyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a difluoromethyl-pyrazolyl-sulfonyl group
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine typically involves multiple steps. One common route includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with diols or other suitable reagents under catalytic conditions.
Introduction of the 3-chlorophenyl group: This step often involves the use of chlorinated aromatic compounds and nucleophilic substitution reactions.
Attachment of the difluoromethyl-pyrazolyl-sulfonyl group: This can be done through a series of reactions involving pyrazole derivatives and sulfonyl chlorides, often under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
1-(3-chlorophenyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-chlorophenyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine involves its interaction with specific molecular targets. The difluoromethyl-pyrazolyl-sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function . The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
1-(3-chlorophenyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine can be compared with other similar compounds, such as:
1-(3-chlorophenyl)piperazine: This compound lacks the difluoromethyl-pyrazolyl-sulfonyl group and has different chemical and biological properties.
1-(difluoromethyl)-1H-pyrazol-4-yl sulfonyl derivatives: These compounds share the difluoromethyl-pyrazolyl-sulfonyl group but may have different substituents on the piperazine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H15ClF2N4O2S |
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Molecular Weight |
376.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-4-[1-(difluoromethyl)pyrazol-4-yl]sulfonylpiperazine |
InChI |
InChI=1S/C14H15ClF2N4O2S/c15-11-2-1-3-12(8-11)19-4-6-20(7-5-19)24(22,23)13-9-18-21(10-13)14(16)17/h1-3,8-10,14H,4-7H2 |
InChI Key |
NKCXARCHLUSJOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CN(N=C3)C(F)F |
Origin of Product |
United States |
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